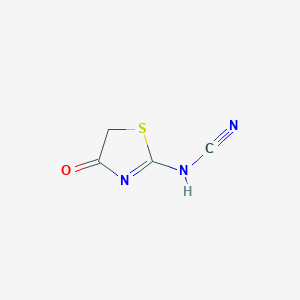

2-(Cyanoimino)thiazolidine-4-one

Vue d'ensemble

Description

“2-(Cyanoimino)thiazolidine-4-one” is a compound that falls under the category of thiazolidin-4-ones . Thiazolidin-4-ones are important heterocyclic compounds that serve as a pharmacophore and a privileged scaffold in medicinal chemistry . They are known for their wide range of biological activities, such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties .

Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized using various strategies . For instance, Nikpassand et al. prepared a novel sequence of 2-pyrazolyl-1, 3- thiazolidine-4-ones using 2-oxoimidazolidine-1, 3-disulfonic acid . In this path, by the reaction of pyrazolcarbaldehyde, aniline, and thioglycolic acid were reacted in the presence of mMWCNT nanocomposite and thiazolidin-4-one derivatives were obtained .Molecular Structure Analysis

Thiazolidin-4-one ring is susceptible to modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity .Chemical Reactions Analysis

Thiazolidin-4-ones react quickly with 1,2-aminothiols and aldehydes . Under physiological conditions, this click-type reaction produces a thiazolidine product that remains stable and does not require any catalyst .Applications De Recherche Scientifique

Transformation into Triazines : Tanaka et al. (1994) reported that 3-Dimethoxymethyl-2-(N-cyanoimino)thiazolidine reacts with secondary amines to form 2,4-diamino-s-triazines unexpectedly. These triazines have potential applications in various chemical syntheses (Tanaka et al., 1994).

Structural Characterization : Dai et al. (2007) performed a structural study on a compound containing the 2-(cyanoimino)thiazolidine unit, highlighting its planarity and dihedral angles with adjacent structures, which can be crucial for understanding its interactions in complex chemical reactions (Dai et al., 2007).

Synthetic Applications in Heterocyclic Compounds : Tanaka and Iwata (1998) explored the wide range of reactivities of multifunctional 2-(N-cyanoimino) thiazolidine derivatives. These derivatives were used to create various heterocyclic compounds, including imidazo thiazoles, triazoles, and thiadiazin-3-ones, indicating its versatility in organic synthesis (Tanaka & Iwata, 1998).

Formation of Triazoles : Iwata et al. (1990) showed that the reaction of 2-(N-cyanoimino)thiazolidine derivatives with hydrazine can form 1,2,4-triazoles, which are useful in various synthetic applications (Iwata et al., 1990).

Antimicrobial Applications : Gouda et al. (2010) utilized 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, a derivative of 2-(cyanoimino)thiazolidine-4-one, in synthesizing compounds with antimicrobial properties (Gouda et al., 2010).

Eco-friendly Preparation : Meng et al. (2012) developed an eco-friendly method to synthesize 2-Iminothiazolidin-4-ones, demonstrating the compound's role in green chemistry (Meng et al., 2012).

Improvement in Drug Solubility and Bioavailability : Hara et al. (2006) investigated the use of 2-hydroxypropyl-beta-cyclodextrin to improve the solubility and oral bioavailability of a 2-(N-cyanoimino)thiazolidine derivative, FPFS-410, which has antidiabetic and lipid-lowering activities (Hara et al., 2006).

Hydride Reduction Study : Iwata et al. (1991) researched the regioselective hydride reduction of 2-(N-cyanoimino)thiazolidine derivatives, which is important in synthetic chemistry (Iwata et al., 1991).

Mécanisme D'action

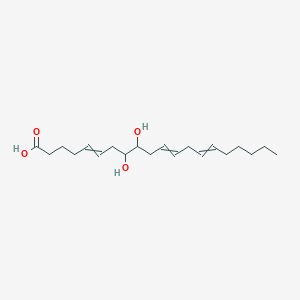

Thiazolidinediones or TZDs, which include thiazolidin-4-ones, act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG) . They are thus the PPARG agonists subset of PPAR agonists . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Orientations Futures

Thiazolidin-4-one derivatives have shown significant potential as anticancer agents . The detailed description of the existing modern standards in the field presented in the recent studies may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

Propriétés

IUPAC Name |

(4-oxo-1,3-thiazolidin-2-ylidene)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3OS/c5-2-6-4-7-3(8)1-9-4/h1H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSHNSJERVOFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC#N)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyanoimino)thiazolidine-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)

![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)